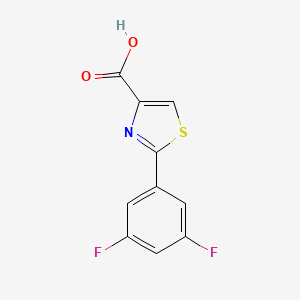

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid

Description

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a thiazole ring substituted with a 3,5-difluorophenyl group at position 2 and a carboxylic acid moiety at position 4. Thiazole derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, often modulated by substituent patterns and electronic properties .

Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2S |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |

InChI Key |

ZFHNVQNCBWPCLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Suzuki Cross-Coupling Reaction: This compound can be used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides.

Ni-Catalyzed Reaction: It also serves as a precursor for synthesizing fluoro-diarylmethanols by reacting with aryl aldehydes using a nickel catalyst.

Industrial Production:

Specific industrial production methods for this compound are not widely documented, but its synthetic versatility allows for various routes depending on the desired application.

Chemical Reactions Analysis

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: can undergo several types of reactions:

Electrophilic Substitution: Due to the excess π-electron delocalization, electrophilic substitution readily occurs on the indole nucleus.

Functional Group Transformations: These reactions involve the carboxylic acid group, leading to esterification, amidation, or other modifications.

Common reagents include halogens, Lewis acids, and strong bases. Major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

The compound is being explored as a pharmacophore for designing novel drugs. Its thiazole ring structure is known to enhance biological activity, making it a valuable scaffold for medicinal chemistry. Researchers are investigating its potential to serve as a lead compound in drug development, particularly against diseases like human African trypanosomiasis, where derivatives have shown promising results in murine models .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid. Research indicates that modifications to the thiazole ring can enhance efficacy against viral infections. For instance, positional isomers of thiazole have demonstrated significant antiviral activity in vitro, suggesting that this compound could be further developed for therapeutic use .

Anticancer Applications

In Vitro Efficacy

The compound has been evaluated for its anticancer properties through various assays. In vitro studies conducted by the National Cancer Institute (NCI) have shown that related thiazole derivatives exhibit significant antiproliferative activity against multiple cancer cell lines. The average growth inhibition rate was notable across different types of cancers, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Such mechanisms make it a candidate for further development as an antitumor agent.

Antimicrobial Properties

Broad-Spectrum Activity

Thiazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL have been reported, highlighting their potential as alternatives to traditional antibiotics .

Case Studies and Research Findings

-

Antitrypanosomal Activity

A study focused on the antitrypanosomal activities of thiazole derivatives found that certain analogues achieved complete cures in murine models of human African trypanosomiasis. This underscores the therapeutic potential of thiazole compounds in treating neglected tropical diseases . -

Anticancer Screening

The NCI's screening program revealed that several thiazole derivatives showed IC50 values indicating potent anticancer activity across various tumor types. For example, one derivative exhibited an IC50 of 0.124 µM against leukemia cells, demonstrating its high potency . -

Anti-inflammatory Effects

Thiazoles have also been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced inflammatory markers in experimental models . This suggests a dual role for these compounds in managing inflammation-related conditions.

Mechanism of Action

The exact mechanism by which 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Key Findings :

- Chlorophenyl substituents improve lipophilicity but may reduce biocompatibility due to metabolic stability issues .

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles significantly alters properties:

Key Findings :

- Thiazole’s nitrogen atom enhances polarity and hydrogen-bonding capacity, improving target engagement in biological systems compared to thiophene analogs .

- Pyrazole derivatives (e.g., p38 MAP kinase inhibitors) demonstrate higher binding affinity due to dual nitrogen atoms but may face synthetic complexity challenges .

Functional Group Modifications

Ester-to-acid conversion in prodrug strategies:

Key Findings :

Biological Activity

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other thiazole derivatives that have demonstrated significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cell signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Similar compounds have been noted for their ability to bind with high affinity to multiple receptors, influencing downstream signaling pathways associated with various diseases.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following sections:

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against multidrug-resistant pathogens, demonstrating structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated in various cancer cell lines, showing promising cytotoxic effects. For example, modifications of thiazole structures have led to compounds with IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types . The mechanism often involves the induction of apoptosis through caspase activation.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), thereby reducing inflammation in various models .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds structurally related to this compound exhibited significant activity against vancomycin-intermediate S. aureus strains . The results suggested that these compounds could serve as potential scaffolds for developing new antibiotics.

Study 2: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), thiazole derivatives showed potent cytotoxicity across multiple cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth in leukemia and solid tumors .

Research Findings Summary Table

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-(3,5-difluorophenyl)thiazole-4-carboxylic acid? The synthesis typically involves forming the thiazole core via condensation of thioamides with α-haloketones or aldehydes, followed by functionalization of the phenyl and carboxylic acid groups. For example, coupling 3,5-difluoroaniline with a thiazole precursor (e.g., thiazole-4-carboxylic acid derivatives) under HATU or EDC/HOBt conditions is a standard approach . Fluorinated intermediates require anhydrous conditions due to their sensitivity to hydrolysis.

Advanced: How can reaction conditions be optimized to improve yields of fluorinated thiazole intermediates? Optimization may involve:

- Temperature control : Lower temperatures (0–5°C) for fluorinated aryl coupling to minimize side reactions.

- Catalyst selection : Use of coupling agents like HATU or PyBOP for efficient amide bond formation .

- Purification strategies : Reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products. Contradictions in yield data often arise from residual solvents or incomplete deprotection of carboxylic acid groups .

Biological Activity and Target Identification

Basic: What biological activities are associated with this compound? Thiazole derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory properties. The 3,5-difluorophenyl group enhances lipophilicity and target binding, particularly in enzymes like p38 MAP kinase, as seen in structurally related compounds .

Advanced: How can researchers design assays to resolve contradictions in reported biological activity data?

- Dose-response profiling : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement.

- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural analogs : Compare activity with derivatives like 2-(4-chlorophenyl)thiazole-4-carboxylic acid to identify substituent-specific effects .

Analytical Characterization Challenges

Basic: Which spectroscopic methods are critical for characterizing this compound?

- NMR : NMR is essential for verifying the difluorophenyl group’s substitution pattern.

- HPLC-MS : Confirms molecular weight and purity (>95% by UV/ELSD) .

Advanced: How can researchers address spectral interference from fluorinated groups in NMR analysis?

- Decoupling techniques : Use -decoupled NMR to resolve overlapping signals.

- Isotopic labeling : Synthesize -labeled analogs for unambiguous assignment of thiazole carbons .

Structure-Activity Relationship (SAR) Studies

Advanced: What strategies are effective for SAR studies on fluorinated thiazoles?

- Substituent scanning : Replace 3,5-difluorophenyl with 2,6-difluoro or 4-trifluoromethyl groups to evaluate steric/electronic effects .

- Carboxylic acid bioisosteres : Test ethyl ester or amide derivatives (e.g., SC-22266) to probe the role of the acid moiety in target binding .

Handling and Stability

Advanced: What precautions are necessary for storing fluorinated thiazole-carboxylic acids?

- Moisture control : Store under argon at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group.

- Light sensitivity : Fluorinated aromatics are prone to photodegradation; use UV-stable containers .

Computational Modeling

Advanced: How can docking studies guide the design of derivatives targeting p38 MAP kinase?

- Ligand preparation : Protonate the carboxylic acid group at physiological pH for accurate docking.

- Binding pocket analysis : The 3,5-difluorophenyl group likely occupies a hydrophobic cleft, as seen in tert-butyl ester derivatives of related kinase inhibitors .

Chiral Separation (if applicable)

Advanced: What chromatographic methods resolve enantiomers in thiazole-carboxylic acid derivatives?

- Chiralpak® OD columns : Use 20% MeOH with 0.2% DMEA in CO₂ at 35°C for baseline separation (retention times: 1.6–2.4 min) .

Scale-Up Challenges

Advanced: What are key bottlenecks in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.